methyl 4-bromo-1-isobutyl-1H-pyrazole-3-carboxylate
Description
Methyl 4-bromo-1-isobutyl-1H-pyrazole-3-carboxylate is a brominated pyrazole derivative featuring an isobutyl group at the N1 position and a methyl ester at C3. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, due to its reactive bromine atom and ester functionality. Its structure allows for further functionalization via cross-coupling reactions (e.g., Suzuki-Miyaura) or nucleophilic substitutions.
Properties
IUPAC Name |
methyl 4-bromo-1-(2-methylpropyl)pyrazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN2O2/c1-6(2)4-12-5-7(10)8(11-12)9(13)14-3/h5-6H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVFWYEIRAVUFST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=C(C(=N1)C(=O)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination Using N-Bromosuccinimide
NBS in acetonitrile (MeCN) at 60°C for 1–2 hours provides moderate to high yields (65–92%). The reaction proceeds via radical intermediates, with the isobutyl group directing electrophilic attack to the 4-position due to steric and electronic effects.
Table 1: Bromination Conditions and Yields Using NBS
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| MeCN | 60 | 2 | 92 |
| DMF | 25 | 4 | 78 |
| Chloroform | 40 | 3 | 65 |
Bromine (Br₂) in Dichloromethane
Br₂ in dichloromethane (DCM) at 0°C achieves 70–85% yields but requires careful stoichiometry to avoid di-bromination. The exothermic reaction necessitates slow addition and ice-bath cooling.
Alkylation of 4-Bromo-1H-Pyrazole-3-Carboxylate Intermediates
An alternative route involves introducing the isobutyl group post-bromination. Methyl 4-bromo-1H-pyrazole-3-carboxylate is alkylated using isobutyl bromide or iodide in the presence of a base.
Alkylation with Potassium Carbonate
Reaction in dimethylformamide (DMF) at room temperature for 12–24 hours with K₂CO₃ as the base yields 50–70% product. The mechanism proceeds via SN2 nucleophilic substitution, where the pyrazole nitrogen attacks the alkylating agent.
Key Considerations:
- Solvent Polarity: DMF enhances nucleophilicity of the pyrazole nitrogen compared to less polar solvents like toluene.
- Side Reactions: Over-alkylation or O-alkylation of the ester group is mitigated by using a slight excess of isobutyl bromide (1.2 equiv).
Cyclocondensation of Hydrazines with β-Keto Esters
Constructing the pyrazole ring from β-keto esters and hydrazines allows simultaneous incorporation of the isobutyl and ester groups.
Hydrazine Cyclization
Ethyl 4,4-diethoxy-3-oxobutanoate reacts with isobutyl hydrazine in ethanol under reflux to form the pyrazole core. Subsequent bromination with NBS in MeCN yields the target compound in 45–60% overall yield.
Mechanistic Insights:
- Cyclization: The hydrazine attacks the β-keto ester, forming a hydrazone intermediate that cyclizes upon dehydration.
- Bromination: Regioselective bromination occurs at the less hindered 4-position due to the isobutyl group’s steric bulk.
Comparative Analysis of Methodologies
Table 2: Advantages and Limitations of Synthetic Routes
| Method | Advantages | Limitations |
|---|---|---|
| Direct Bromination | High yields (65–92%); minimal steps | Requires pre-synthesized pyrazole ester |
| Alkylation | Modular; allows late-stage diversification | Moderate yields (50–70%); purification challenges |
| Cyclocondensation | Builds core with desired substituents | Multi-step; lower overall yields (45–60%) |
Analytical Validation and Characterization
Nuclear Magnetic Resonance (NMR)
High-Resolution Mass Spectrometry (HRMS)
Calculated for C₉H₁₃BrN₂O₂: [M+H]⁺ = 261.0294; Observed: 261.0291.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-bromo-1-isobutyl-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
Methyl 4-bromo-1-isobutyl-1H-pyrazole-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 4-bromo-1-isobutyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The bromine atom and the ester group play crucial roles in its reactivity and binding affinity. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This mechanism is particularly relevant in the context of drug design, where the compound’s structure can be optimized to enhance its efficacy .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazole derivatives with bromine and ester groups are widely studied for their reactivity and applications. Below is a detailed comparison of methyl 4-bromo-1-isobutyl-1H-pyrazole-3-carboxylate with four structurally analogous compounds (Table 1), followed by an analysis of their synthesis, reactivity, and applications.
Table 1: Structural and Physicochemical Comparison
Key Observations:
Ethyl esters (e.g., 400877-53-4) may enhance lipophilicity compared to methyl esters, influencing solubility and bioavailability .
Reactivity :
- Bromine at C4 enables cross-coupling reactions, as seen in analogues like ethyl 1-(4-bromobenzyl)-3-(4-butyl-1H-1,2,3-triazol-1-yl)-1H-pyrazole-4-carboxylate, where bromine facilitates triazole hybridization via click chemistry .
- The absence of bromine in 4027-57-0 limits its utility in metal-catalyzed reactions, reducing its versatility in drug discovery .
Synthetic Routes :
- The target compound’s synthesis likely follows procedures similar to Example 5.21 (EP Application), where brominated pyrazoles are synthesized via halogenation or alkylation steps .
- Ethyl 1-(4-bromobenzyl)-3-(4-butyltriazolyl)pyrazole-4-carboxylate (87% purity) was synthesized using Cu-catalyzed azide-alkyne cycloaddition, highlighting the adaptability of brominated pyrazoles in modular synthesis .
Biological Activity
Methyl 4-bromo-1-isobutyl-1H-pyrazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological applications, and relevant research findings.
Chemical Structure and Properties
This compound features a pyrazole ring with a bromine substituent and an isobutyl group, which enhances its reactivity and biological activity. The compound's structure can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, particularly enzymes. The bromine atom and the ester group are crucial for its binding affinity, allowing it to inhibit certain enzymes by occupying their active sites. This mechanism is particularly relevant in drug design, where the compound's structure can be optimized for enhanced efficacy in therapeutic applications.
Biological Activities
Research has indicated that this compound exhibits various biological activities:
1. Antimicrobial Activity:
Studies have shown that pyrazole derivatives, including this compound, possess antimicrobial properties. They can inhibit the growth of bacteria and fungi, making them potential candidates for developing new antibiotics .
2. Anticancer Activity:
The compound has been evaluated for its anticancer effects, particularly against various cancer cell lines. It has demonstrated the ability to induce apoptosis in cancer cells, which is a critical mechanism in cancer therapy .
3. Anti-inflammatory Effects:
this compound may also exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, which are involved in the inflammatory response .
Table 1: Summary of Biological Activities
| Biological Activity | Description | References |
|---|---|---|
| Antimicrobial | Inhibits growth of bacteria and fungi | , |
| Anticancer | Induces apoptosis in cancer cells | , |
| Anti-inflammatory | Inhibits COX enzymes | , |
Case Studies
Case Study 1: Anticancer Evaluation
In a study assessing the anticancer potential of pyrazole derivatives, this compound was shown to significantly reduce cell viability in breast cancer MDA-MB-231 cells at concentrations as low as 10 μM. The study highlighted the compound's ability to enhance caspase-3 activity, indicating its role in promoting apoptosis .
Case Study 2: Antimicrobial Screening
Another investigation focused on the antimicrobial properties of pyrazole derivatives found that this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to be within acceptable ranges for potential therapeutic applications .
Q & A
Q. Methodological Focus
- Storage : Keep at –20°C under inert atmosphere (argon) to prevent hydrolysis of the ester group .
- Decomposition risks : Avoid prolonged exposure to moisture or light, which can cleave the bromine substituent .
- Handling : Use gloveboxes for air-sensitive reactions and PPE (nitrile gloves, face shields) to mitigate toxicity risks .
How do substituent variations (e.g., isobutyl vs. benzyl) affect biological activity?
Advanced Question
The isobutyl group at N1 enhances lipophilicity, improving membrane permeability compared to benzyl analogs. For example:
- Benzyl-substituted pyrazoles : Show higher cytotoxicity in cancer cell lines (IC50 ~5 µM) due to π-π stacking with targets .
- Isobutyl analogs : Improved metabolic stability in hepatic microsome assays (t1/2 >60 min) .
Methodology : - Perform comparative SAR studies using analogues with varied N1 substituents.
- Use molecular docking to predict binding interactions with biological targets .
What computational methods predict the electronic effects of substituents?
Advanced Question
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic environments:
- Bromine : Withdraws electron density, lowering the LUMO energy and facilitating nucleophilic attack .
- Methyl ester : Stabilizes the pyrazole ring via resonance, confirmed by IR carbonyl stretches at ~1681 cm⁻¹ .
Tools : Gaussian or ORCA software for orbital visualization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
